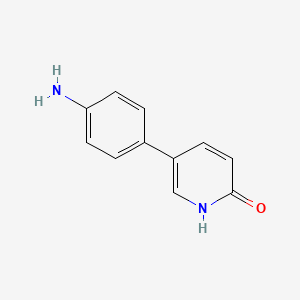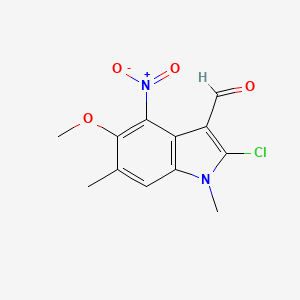
3-Chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile is an organic compound with the molecular formula C15H9Cl2NO2 It is a derivative of benzonitrile, characterized by the presence of chloro and methoxy substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile typically involves the treatment of (3-bromo-5-chlorophenyl)(5-chloro-2-methoxyphenyl)methanone with sodium cyanide and cuprous iodide in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in refluxing acetonitrile for 45 minutes. This method yields the desired product with a 56% yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids or amides.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acids or related derivatives.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids or amides.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile involves its interaction with specific molecular targets and pathways. The chloro and methoxy substituents influence its reactivity and binding affinity to various biological molecules. The compound may exert its effects through:
Inhibition of Enzymes: Binding to active sites of enzymes, altering their activity.
Interaction with Receptors: Modulating receptor activity and signaling pathways.
Disruption of Cellular Processes: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile can be compared with other similar compounds, such as:
3-Chloro-5-methoxybenzonitrile: Lacks the additional chloro substituent on the benzoyl group, resulting in different reactivity and applications.
3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile:
Eigenschaften
CAS-Nummer |
329944-63-0 |
|---|---|
Molekularformel |
C15H9Cl2NO2 |
Molekulargewicht |
306.1 g/mol |
IUPAC-Name |
3-chloro-5-(5-chloro-2-methoxybenzoyl)benzonitrile |
InChI |
InChI=1S/C15H9Cl2NO2/c1-20-14-3-2-11(16)7-13(14)15(19)10-4-9(8-18)5-12(17)6-10/h2-7H,1H3 |
InChI-Schlüssel |
AOBVGWHEOIZDMM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)C2=CC(=CC(=C2)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-Indole, 6-[(4-fluorophenyl)methyl]-2,3-dihydro-3,3-dimethyl-](/img/structure/B13996236.png)
![4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13996239.png)
![2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid](/img/structure/B13996257.png)


![2-(2-Hydroxynaphthalen-1-yl)-3-[2-[2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B13996284.png)

![2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13996293.png)

![7'-[2-[9,9-dimethyl-7-[2-[7'-(N-phenylanilino)spiro[1,2-dihydroindene-3,9'-fluorene]-2'-yl]ethenyl]fluoren-2-yl]ethenyl]-N,N-diphenylspiro[1,2-dihydroindene-3,9'-fluorene]-2'-amine](/img/structure/B13996316.png)
